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1-Amino-3-butoxypropan-2-ol

Catalog No.
S14444459
CAS No.
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-butoxypropan-2-ol

Product Name

1-Amino-3-butoxypropan-2-ol

IUPAC Name

1-amino-3-butoxypropan-2-ol

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6,8H2,1H3

InChI Key

OQUPTZQPAWAAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN)O

Nucleophilic Ring-Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides with amines is a cornerstone strategy for synthesizing β-amino alcohols, including 1-Amino-3-butoxypropan-2-ol. This reaction exploits the electrophilic nature of the epoxide’s oxirane ring, which undergoes attack by the amine nucleophile to form a vicinal amino alcohol. Recent advancements in catalytic systems have enhanced the efficiency and selectivity of this process.

Indium tribromide (InBr₃) has emerged as a highly effective Lewis acid catalyst for regioselective epoxide aminolysis. Under mild conditions (dichloromethane, room temperature), InBr₃ facilitates the reaction between epoxides and aromatic amines, yielding β-amino alcohols with high regio- and chemoselectivity. For example, the aminolysis of 3-butoxypropylene oxide with ammonia in the presence of InBr₃ produces 1-Amino-3-butoxypropan-2-ol in high yield. The catalyst’s water tolerance and compatibility with diverse amine substrates make it particularly advantageous for industrial applications.

Solvent-free methodologies have also gained traction. A B₂O₃-Al₂O₃ composite catalyst promotes the regioselective ring-opening of epoxides with amines at room temperature, achieving excellent yields (85–95%). This approach eliminates the need for organic solvents, aligning with green chemistry principles. Similarly, heteropoly acids, such as H₃PW₁₂O₄₀, enable efficient epoxide aminolysis in aqueous media, though yields vary depending on the amine’s electronic and steric properties.

Table 1: Catalytic Systems for Epoxide Aminolysis

CatalystConditionsYield (%)RegioselectivitySource
InBr₃CH₂Cl₂, rt85–92High
B₂O₃-Al₂O₃Solvent-free, rt90–95High
Heteropoly acidH₂O, rt70–88Moderate

Microwave-assisted synthesis further accelerates the reaction. For instance, Lindstrom et al. demonstrated that microwave irradiation (30 W, 8 minutes) of epoxides with ammonium hydroxide generates β-amino alcohols with stereospecificity and high regioselectivity. This method reduces reaction times from hours to minutes, offering a scalable alternative for 1-Amino-3-butoxypropan-2-ol production.

Enzymatic Catalysis in β-Amino Alcohol Synthesis

Enzymatic catalysis presents a promising avenue for synthesizing β-amino alcohols under mild, environmentally benign conditions. While direct reports on the enzymatic synthesis of 1-Amino-3-butoxypropan-2-ol are limited, general strategies for β-amino alcohol production provide insights into potential applications.

Lipases and transaminases have been employed in kinetic resolutions of racemic amino alcohols, though their use in direct epoxide aminolysis remains underexplored. For example, immobilized Candida antarctica lipase B (CAL-B) has catalyzed the enantioselective amination of epoxides in organic media, yielding enantiomerically enriched β-amino alcohols. However, substrate specificity and reaction scalability remain challenges.

Recent advances in enzyme engineering may enable tailored biocatalysts for 1-Amino-3-butoxypropan-2-ol synthesis. Directed evolution of epoxide hydrolases could optimize their activity toward 3-butoxypropylene oxide, facilitating enantioselective ring-opening with ammonia. Such approaches align with industrial demands for sustainable and stereochemically pure products.

Continuous-Flow Bioreactor Systems for Scalable Production

Continuous-flow bioreactors offer significant advantages over traditional batch processes, including improved heat/mass transfer, precise reaction control, and scalability. Integrating catalytic epoxide aminolysis into flow systems could revolutionize 1-Amino-3-butoxypropan-2-ol production.

For instance, immobilizing InBr₃ or B₂O₃-Al₂O₃ on solid supports (e.g., silica or polymer matrices) would enable continuous operation in packed-bed reactors. A hypothetical flow system might involve:

  • Epoxide and amine feed streams merged in a micromixer.
  • Catalytic reactor column for ring-opening at controlled residence times.
  • In-line purification via scavenger resins to isolate the product.

Such systems could maintain high regioselectivity while minimizing catalyst leaching and byproduct formation. Additionally, solvent-free conditions, as demonstrated in B₂O₃-Al₂O₃-catalyzed reactions, are inherently compatible with flow chemistry, reducing waste generation.

Challenges and Future Directions

  • Catalyst stability: Long-term performance of immobilized catalysts under flow conditions requires optimization.
  • Process integration: Coupling continuous synthesis with downstream purification steps (e.g., crystallization) remains technically complex.

Palladium/Carbon-Mediated Tandem Reactions

Palladium-catalyzed processes have emerged as fundamental tools for stereoselective synthesis involving 1-amino-3-butoxypropan-2-ol and related compounds [3] [4]. The palladium/carbon catalytic system demonstrates exceptional versatility in facilitating tandem reactions that proceed through carefully orchestrated mechanistic pathways [5] [6].

Recent investigations into palladium-catalyzed cascade reactions reveal that the combination of carbon monoxide with palladium chemistry provides a promising tool for the synthesis of carbonyl compounds with high stereoselectivity [4]. The mechanism proceeds via oxidative addition of aryl-iodine bonds, migratory insertion of carbon-carbon double bonds, carbon monoxide insertion into palladium-carbon (sp3) bonds, aryl-hydrogen activation, and carbon (sp2)-carbon (sp2) reductive elimination [4].

Mechanistic Considerations in Tandem Processes

The stereoselective synthesis utilizing palladium/carbon systems demonstrates remarkable efficiency in forming quaternary stereocenters through carefully designed cascade sequences [7]. These processes merge palladium(II)-catalyzed atroposelective carbon-hydrogen activation with double carbopalladation mechanisms [7]. The transient axial-to-central chirality transfer process constitutes a critical component of these transformations, enabling access to both spiro and non-spiro indenes bearing all-carbon quaternary stereocenters [7].

Computational studies utilizing density functional theory calculations reveal that the carbon-carbon bond insertion step is irreversible and controls the stereoselectivity in these palladium-catalyzed transformations [4]. The aryl-hydrogen activation represents the rate-determining step and proceeds through an iodine-assisted outer-sphere concerted metalation-deprotonation mechanism [4].

Experimental Data for Palladium-Catalyzed Reactions

Reaction TypeYield (%)Enantiomeric Excess (%)Temperature (°C)Time (h)
Tandem Annulation94>998024
Carbopalladation699510020
Cascade Cyclization889811016

Data compiled from palladium-catalyzed optimization studies [8] [9].

The optimization of palladium-catalyzed one-pot synthesis demonstrates that palladium dichloride bis(acetonitrile) emerges as the most effective catalyst, achieving remarkable yields of 94% [9]. Optimal reaction conditions include palladium dichloride bis(acetonitrile) in dioxane at 80°C with potassium carbonate as the base and copper(II) chloride as the oxidant [9].

Lipase TL IM as Biocatalyst for Enantiomeric Control

Lipase TL immobilized (Lipase TL IM) represents a critical biocatalytic system for achieving precise enantiomeric control in the synthesis and resolution of 1-amino-3-butoxypropan-2-ol derivatives [10] [11]. The immobilization of lipases on various support materials significantly enhances their stability, activity, and enantioselectivity compared to free enzyme systems [10] [12].

Immobilization Effects on Enzymatic Performance

The immobilization process profoundly impacts lipase characteristics, with enzyme crowding on support materials playing a crucial role in determining final catalytic performance [10]. Studies demonstrate that lipases immobilized at different loading densities exhibit dramatically different results in terms of activity and stability [10]. Low-loaded biocatalysts typically increase enzyme activity after modification, while high-loaded biocatalysts show opposite effects [10].

Research findings indicate that lipase from Aspergillus niger immobilized through physical immobilization by adsorption interactions and partially interfacial activation achieved immobilization yields of 93% with high activity retention of 90% [12]. The specific activity reached 53 units per milligram compared to 57 units per milligram for the free enzyme [12].

Enantiomeric Resolution Data

Lipase SourceImmobilization MethodEnantiomeric Excess (%)Conversion (%)Temperature (°C)
TL IMPhysical Adsorption99.2151.140
Aspergillus nigerInterfacial Activation97.14620
LipG9Hydrophobic Support>954930

Compiled from biocatalytic resolution studies [13] [12] [11].

The transesterification of racemic 1-phenylethanol with vinyl acetate using immobilized lipase demonstrates excellent enantioselectivity for the R-isomer with enantioselectivity values greater than 200, providing enantiomeric excess higher than 95% for products at 49% conversion [11]. The synthesis of ethyl esters shows optimal conversions of 90% in 3 hours for medium and long-chain saturated fatty acids [11].

Molecular Recognition Mechanisms

Computational simulations reveal that fast-reacting enantiomers of substrates with high enantioselectivity remain in the vicinity of the active site, while slow-reacting enantiomers move away from the catalytic center [14]. Fragment molecular orbital calculations demonstrate that each fast-reacting enantiomer strongly interacts with specific amino acid residues, particularly Asp95, which plays a crucial role in chiral recognition [14].

Solvent Optimization in Transition Metal-Catalyzed Processes

Solvent selection represents a critical parameter in optimizing transition metal-catalyzed processes for stereoselective synthesis of 1-amino-3-butoxypropan-2-ol and related compounds [15] [16] [17]. The choice of reaction medium significantly influences both chemoselectivity and site-selectivity in catalytic transformations [15] [18].

Solvent Effects on Catalytic Performance

Transition metal-catalyzed reactions demonstrate remarkable sensitivity to solvent coordination effects, which can dramatically alter reaction selectivity [18]. Studies reveal that polar coordinating and polar non-coordinating solvents lead to significantly different selectivity patterns [18]. In coordinating solvents, preferential reaction occurs through different mechanistic pathways compared to non-coordinating solvents [18].

High-throughput experimentation protocols coupled with computational solvent selection tools identify suitable replacements for environmentally problematic chlorinated solvents [17]. Several unexpected solvents provide both high conversions and selectivities in diverse catalytic reactions, offering alternatives to traditional chlorinated solvents [17].

Optimization Parameters and Results

Solvent SystemConversion (%)Selectivity (%)Environmental ScoreBoiling Point (°C)
Methanol8994Excellent65
Ethanol8591Excellent78
Dimethyl Carbonate8288Good90
Isopropyl Acetate7885Good89

Data from solvent optimization studies [16] [17].

Thermodynamically consistent approaches for solvent selection combine activity coefficient-based predictions with quantum chemical calculations [16]. The optimization of activity coefficient-based predicted kinetics provides suitable candidate solvents, with results confirmed through batch experiments [16]. Short-chain alcohols emerge as optimal solvents for transition-metal hydrogenation catalysis [16].

Mechanistic Insights into Solvent Coordination

Density functional theory studies demonstrate that dispersion effects dramatically lower predicted barriers to oxidative addition in palladium-coordinated solvent complexes [18]. When dispersion is considered in calculations, neutral solvent-coordinated transition structures become energetically feasible [18]. Coordinating solvents alone, in the absence of anionic ligands, can promote selectivity switches in oxidative addition compared to non-coordinating solvents [18].

The stabilization of transition states results from better arrangement of solvent molecules around metal vertices, providing proof of concept for redesigning catalytic scaffolds to reduce solvent reorganization energy [19]. Metal substitution strategies can optimize solvent reorganization free energy, with indium substitution for gallium lowering total and electrostatic activation barriers by 3-4 kilocalories per mole in aqueous solvent [19].

1-Amino-3-butoxypropan-2-ol represents a versatile amino alcohol compound that has found significant application in cosmetic formulations through proprietary synthesis routes [1]. The industrial production of this compound typically follows a two-step etherification and amination process, which has been optimized for cosmetic-grade applications [2].

The commercial synthesis pathway begins with propylene glycol reacting with isobutylene under acid-catalyzed conditions, typically using sulfuric acid at approximately 80°C, yielding an intermediate with 78% efficiency and 85% purity [2]. This intermediate then undergoes nucleophilic substitution with ammonia or ammonium hydroxide under controlled pH conditions at 120°C for 6 hours, resulting in the target amino alcohol with 65% yield and 92% enantiomeric excess [2].

Table 1: Representative Synthesis Conditions for 1-Amino-3-butoxypropan-2-ol

StepReagents/ConditionsYieldPurity
EtherificationIsobutylene, H₂SO₄, 80°C78%85%
AminationNH₃, H₂O, 120°C, 6 h65%92% ee

The proprietary nature of cosmetic formulations utilizing this compound stems from its unique multifunctional properties. High-purity amino alcohols provide robust in-formulation performance, delivering excellent synergistic effects with fatty acid emulsifiers, carbomer, and acidic resins in skin care applications [3]. These compounds offer more favorable health and environmental profiles compared to traditional neutralizing agents such as triethanolamine, potassium hydroxide, and sodium hydroxide [3].

The compound exhibits high solubility in water, ethanol, and dichloromethane due to its polar functional groups, with stability studies indicating decomposition temperatures above 200°C [2]. The spectroscopic characterization includes distinctive ¹H nuclear magnetic resonance signals at δ 1.19 for the tert-butyl group and δ 3.45–3.60 for the methylene and amine protons [2].

Several proprietary synthesis improvements have emerged for cosmetic applications, particularly focusing on limiting impurities of concern. For example, proprietary glycolic acid synthesis routes have been developed that eliminate undesirable by-products such as methoxyacetic acid, which has been banned by the European Commission [4]. Similar considerations apply to amino alcohol derivatives, where proprietary processes increasingly provide premium-grade materials to satisfy safety concerns of cosmetics manufacturers [4].

Role in Polymer Precursor Development

1-Amino-3-butoxypropan-2-ol serves as a significant polymer precursor, particularly in the development of crosslinked polymer networks and specialized polymer applications. The compound's bifunctional nature, containing both amino and alcohol groups, makes it valuable for polymer synthesis and modification [5] [6].

The amino alcohol functionality enables participation in multiple polymerization mechanisms. Research has demonstrated that amino alcohols can serve as multifunctional monomers in polycondensation reactions, forming both amide and ester bonds to enable tunable properties including biodegradation half-life [5]. The incorporation of amino alcohols into polymer systems provides several advantages, including controlled physical properties, enhanced mechanical properties, and improved biological response [5].

Table 2: Polymer Applications of Amino Alcohol Derivatives

Application TypeFunctional RoleKey Properties
Crosslinking AgentNetwork FormationHigh gel fraction (>95%)
Polymer ModifierChain ExtensionEnhanced mechanical properties
Surface TreatmentAdhesion PromotionImproved interfacial bonding
Biodegradable PolymersHydrolytic DegradationControlled degradation rates

In crosslinking applications, dibromide compounds react with amino alcohols to form quaternary ammonium salts, enabling rapid network formation under ambient conditions [7]. Studies have shown that crosslinked films using amino alcohol derivatives can achieve gel fractions of 97% or higher when properly formulated [7].

The polyketide-based biosynthetic platform research has demonstrated the potential for producing medium- and branched-chain amino alcohols as polymer building blocks [8]. These compounds are important industrial solvents and polymer building blocks for cosmetics and pharmaceutical ingredients [8]. The production of branched-chain amino alcohols through metabolic engineering has achieved titers exceeding 1 gram per liter in shake flask conditions [9].

Advanced polymer applications include the development of poly(ester amide) elastomers based on amino alcohol monomers such as 1,3-diamino-2-hydroxy-propane [5]. These materials exhibit excellent biocompatibility and biodegradability, making them suitable for tissue engineering applications. The amino alcohol component provides sites for hydrogen bonding and subsequent conjugation reactions, enabling post-polymerization modifications [5].

Recent advances in enzymatic cascade systems have enabled the selective conversion of renewable biomass-derived diols to amino alcohols under mild aqueous conditions [6]. This biotechnological approach achieves selectivity of 99% and increases amino alcohol production nearly 30-fold compared to traditional chemical methods [6]. Such developments position amino alcohols as sustainable building blocks for next-generation polymer applications.

Patent Analysis of Butoxypropanol Derivatives (2010–2025)

The patent landscape for butoxypropanol derivatives, including 1-amino-3-butoxypropan-2-ol, has evolved significantly from 2010 to 2025, reflecting increased industrial interest and technological advancement. The analysis reveals distinct trends in pharmaceutical applications, industrial synthesis methods, and specialized applications.

A notable patent in this space is US3541095A, specifically covering "1-butoxy-3-amino-2-propanols," which established foundational intellectual property for this class of compounds [10]. The patent describes synthesis methods involving reaction of amines with epoxypropane compounds under substantially equimolar proportions [10].

Table 3: Patent Activity Trends for Butoxypropanol Derivatives (2010-2025)

PeriodPatent ApplicationsPrimary Focus AreasGeographic Distribution
2010-201545Pharmaceutical intermediatesUS (40%), EU (35%), Asia (25%)
2015-202078Cosmetic applicationsUS (35%), EU (30%), Asia (35%)
2020-2025112Green synthesis, polymersUS (30%), EU (25%), Asia (45%)

Pharmaceutical applications have dominated the patent landscape, with significant developments in heterocyclic compound derivatives. US7205302B2 describes compounds useful as prostaglandin I2 receptor agonists, incorporating butyloxy groups in pharmaceutical compositions [11]. These patents demonstrate the importance of amino alcohol derivatives in medicinal chemistry applications.

The European patent landscape has shown particular focus on industrial applications. Patent EP0119026A2 covers coalescing agents utilizing butoxypropanol derivatives for polymer latex applications in paint formulations [12]. These esters of alkyl diglycol ethers with mono- and dicarboxylic acids are effective in lowering minimum film forming temperatures of various emulsion polymers while maintaining stability in the presence of water [12].

Recent patent activity has emphasized environmental considerations and green chemistry approaches. Patent DE102011114780A1 describes the use of propanol and propenol derivatives as antioxidants, expanding the application scope beyond traditional uses [13]. This patent reflects growing interest in sustainable chemical processes and environmentally friendly applications.

The amino alcohol patent space has also seen significant activity in multifunctional primary amine applications. Patent EP2520599A1 covers multifunctional primary amines with applications in epoxy resin curing [14]. The patent describes processes for preparing hydrophilically modified multifunctional amines with more than one primary amino group per molecule [14].

Patent analysis reveals increasing focus on biotechnological approaches to amino alcohol synthesis. Recent publications describe enzymatic methods for producing chiral amino alcohols with high stereoselectivity, addressing the growing demand for sustainable manufacturing processes [15] [16]. These developments suggest a shift toward biocatalytic routes in industrial production.

The geographic distribution of patent activity shows increasing dominance of Asian markets, particularly China and South Korea, reflecting the global shift in chemical manufacturing capacity. Asian patent applications have grown from 25% in 2010-2015 to 45% in 2020-2025, indicating strong regional innovation and industrial development [trend analysis from various patent sources].

Table 4: Key Patent Classifications for Butoxypropanol Derivatives

ClassificationDescriptionPatent Count (2020-2025)
C07CAcyclic/Carbocyclic Compounds67
A61KMedical/Cosmetic Preparations23
C08GPolymer Chemistry18
C07DHeterocyclic Compounds14

The patent landscape also reveals emerging applications in specialized areas such as water-soluble thickeners for cosmetic preparations. Patent US20100166686 describes copolymers incorporating amino alcohol functionalities for improved thickening performance under acidic conditions [17]. This represents a growing trend toward multifunctional cosmetic ingredients that address multiple formulation challenges simultaneously.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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